molecular formula C18H30Br2N2O2 B12836473 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl

2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl

Cat. No.: B12836473
M. Wt: 466.3 g/mol
InChI Key: RQPXRXPJIVYPFJ-UHFFFAOYSA-N
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Description

2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features two diethylamino groups attached to a central 2,5-bis(1-oxapropyl) framework, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the use of a 2,5-dihydroxy compound as the starting material, which undergoes a series of reactions including alkylation and amination to introduce the diethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of biological systems, particularly in understanding the interactions of diethylamino groups with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) exerts its effects involves interactions with various molecular targets. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their behavior and function. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Bis[2-(N,N-dimethylamino)ethyl] ether: Similar in structure but with dimethylamino groups instead of diethylamino groups.

    2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene: Contains additional bromine atoms, leading to different reactivity and applications.

Uniqueness

2,5-Bis(3-(N,N-diethylamino)-1-oxapropyl) is unique due to its specific arrangement of diethylamino groups and the central 2,5-bis(1-oxapropyl) framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H30Br2N2O2

Molecular Weight

466.3 g/mol

IUPAC Name

2-[2,5-dibromo-4-[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C18H30Br2N2O2/c1-5-21(6-2)9-11-23-17-13-16(20)18(14-15(17)19)24-12-10-22(7-3)8-4/h13-14H,5-12H2,1-4H3

InChI Key

RQPXRXPJIVYPFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C=C1Br)OCCN(CC)CC)Br

Origin of Product

United States

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